5-Methoxy-2,3,4,-trifluorophenylboronic acid

Catalog No.
S14581623
CAS No.
M.F
C7H6BF3O3
M. Wt
205.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxy-2,3,4,-trifluorophenylboronic acid

Product Name

5-Methoxy-2,3,4,-trifluorophenylboronic acid

IUPAC Name

(2,3,4-trifluoro-5-methoxyphenyl)boronic acid

Molecular Formula

C7H6BF3O3

Molecular Weight

205.93 g/mol

InChI

InChI=1S/C7H6BF3O3/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2,12-13H,1H3

InChI Key

GPJLHVNWACUGAT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C(=C1F)F)F)OC)(O)O

5-Methoxy-2,3,4-trifluorophenylboronic acid is an organoboron compound characterized by the presence of a boron atom attached to a phenyl ring that is substituted with three fluorine atoms and one methoxy group. Its chemical formula is C8H8BF3O4C_8H_8BF_3O_4 and it has a molecular weight of approximately 206.12 g/mol. This compound is notable for its unique electronic properties due to the trifluoromethyl substitutions, which enhance its reactivity in various chemical processes.

, particularly in organic synthesis:

  • Suzuki-Miyaura Coupling: This compound can be used as a reagent in Suzuki coupling reactions, where it couples with aryl halides to form biaryl compounds. The presence of the trifluoromethyl group increases the electrophilicity of the phenylboronic acid, making it more reactive towards coupling partners .
  • Direct Amidation: It has been utilized as a catalyst for direct amidation reactions between carboxylic acids and amines under mild conditions, showcasing its potential in forming peptide bonds efficiently .

The synthesis of 5-Methoxy-2,3,4-trifluorophenylboronic acid can be achieved through several methods:

  • Borylation Reactions: One common method involves the borylation of 2,3,4-trifluoroaniline using boron reagents such as bis(pinacolato)diboron in the presence of a suitable catalyst (e.g., palladium) under an inert atmosphere .
  • Direct Fluorination: Another approach includes the direct fluorination of phenolic compounds followed by subsequent boronation steps. This method allows for the introduction of trifluoro groups onto the aromatic ring before attaching the boron moiety .

5-Methoxy-2,3,4-trifluorophenylboronic acid has several applications:

  • Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its ability to form stable bonds with various organic substrates.
  • Material Science: The compound can be employed in developing advanced materials and polymers through cross-coupling reactions that utilize boronic acids as building blocks.

Several compounds share structural similarities with 5-Methoxy-2,3,4-trifluorophenylboronic acid. Below is a comparison highlighting their unique features:

Compound NameCAS NumberUnique Features
2,3,4-Trifluorophenylboronic acid226396-32-3Lacks methoxy group; primarily used in coupling reactions.
3-Fluoro-4-methoxyphenylboronic acid279263-10-4Contains only one fluorine; used in similar coupling reactions.
4-Methoxy-2,3,5-trifluorobenzoic acid1003709-67-8Different substitution pattern; used in organic synthesis.
2-Fluoro-5-formylphenylboronic acid32484951Contains formyl group; utilized in aldehyde chemistry.

These compounds demonstrate various electronic and steric properties influenced by their substituents, which affect their reactivity and applications in synthetic chemistry.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

206.0362087 g/mol

Monoisotopic Mass

206.0362087 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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